molecular formula C10H12ClN3 B1464772 N,N-Diallyl-6-chloro-4-pyrimidinamine CAS No. 1220036-24-7

N,N-Diallyl-6-chloro-4-pyrimidinamine

Cat. No.: B1464772
CAS No.: 1220036-24-7
M. Wt: 209.67 g/mol
InChI Key: BWAALBRZWRTHHR-UHFFFAOYSA-N
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Description

N,N-Diallyl-6-chloro-4-pyrimidinamine (CAS 1220036-24-7) is a high-value chemical building block with a molecular formula of C10H12ClN3 and a molecular weight of 209.68 g/mol . This compound features a chloropyrimidine core functionalized with two allyl groups on the amine, making it a versatile scaffold in organic synthesis and medicinal chemistry research . The electron-deficient nature of the pyrimidine ring renders the chlorine substituent highly susceptible to nucleophilic aromatic substitution, allowing for the introduction of a diverse array of nucleophiles such as amines, alcohols, and thiols . Concurrently, the two reactive allyl side chains offer additional sites for further chemical modification, including oxidation or participation in transition-metal-catalyzed coupling reactions like the Heck reaction, thereby enabling the construction of more complex molecular architectures . Researchers utilize this multi-functional reagent in the synthesis of complex heterocyclic systems and for the exploration of structure-activity relationships in drug discovery projects . The compound requires proper storage at -4°C for short-term (1-2 weeks) or -20°C for long-term (1-2 years) stability . As with all chemicals of this nature, safe laboratory practices are essential; researchers should wear appropriate personal protective equipment, including gloves, protective clothing, and eye protection . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

6-chloro-N,N-bis(prop-2-enyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3/c1-3-5-14(6-4-2)10-7-9(11)12-8-13-10/h3-4,7-8H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWAALBRZWRTHHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C1=CC(=NC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801248764
Record name 6-Chloro-N,N-di-2-propen-1-yl-4-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801248764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220036-24-7
Record name 6-Chloro-N,N-di-2-propen-1-yl-4-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220036-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-N,N-di-2-propen-1-yl-4-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801248764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Halogenation of Pyrimidine Precursors

A common approach starts with a suitable pyrimidine derivative, such as 4-chloropyrimidine or related analogs. Chlorination at the 6-position can be achieved using reagents like N-bromosuccinimide (NBS) in tetrahydrofuran (THF) under mild conditions. For example, a related pyrrolo[3,2-d]pyrimidine derivative was brominated with NBS in THF at room temperature for 1 hour, followed by workup with ethyl acetate and water washes, drying with anhydrous sodium sulfate, filtration, and distillation under reduced pressure to isolate the halogenated product with good purity.

Step Reagent/Condition Solvent Time Temperature Yield (%) Notes
Halogenation N-bromosuccinimide (NBS) Tetrahydrofuran (THF) 1 hr Room temp Not specified Mild halogenation, clean workup

This halogenation step is crucial to introduce the chlorine atom selectively at the 6-position, setting the stage for subsequent amination.

Amination with Diallylamine

The amination step involves nucleophilic substitution of the 4-chloropyrimidine with diallylamine. This reaction typically proceeds under inert atmosphere (e.g., nitrogen) in polar aprotic solvents such as THF or dimethylformamide (DMF). Sodium carbonate or other mild bases are used to facilitate the substitution by deprotonating the amine and scavenging the released hydrochloric acid.

A documented example for a structurally related compound, N,N'-diallyl-6-chloro-1,3,5-triazine-2,4-diamine, uses the following conditions:

Stage Reagents Solvent Temperature Time Atmosphere Yield (%)
1 1-amino-2-propene + Na2CO3 Tetrahydrofuran (THF) 20°C 15 min Inert 86

While this example is for a triazine analog, the methodology is transferable to pyrimidine systems, where diallylamine replaces 1-amino-2-propene, and sodium carbonate acts as base.

Alternative Synthetic Routes

Other methods for preparing chloro-substituted pyrimidine derivatives involve multi-step syntheses starting from malononitrile and cyanamide derivatives. These methods include:

Though these methods are more relevant to 2-chloro-4,6-dimethoxypyrimidine, the principles of controlled substitution and ring formation under catalysis are applicable to the synthesis of 6-chloro-4-pyrimidinamine derivatives.

Comparative Data Table of Preparation Conditions

Parameter Halogenation Step Amination Step Alternative Multi-step Synthesis
Starting Material 4-chloropyrimidine derivatives 4-chloropyrimidine + diallylamine Malononitrile, cyanamide
Key Reagents N-bromosuccinimide (NBS) Sodium carbonate, diallylamine HCl gas, potassium hydroxide, catalysts
Solvent Tetrahydrofuran (THF) THF or DMF Composite solvents (DMF, DMSO, dioxane)
Temperature Room temperature (approx. 20-25°C) 20°C -25 to 120°C (varied steps)
Atmosphere Ambient or inert Inert (N2) Pressure vessel with HCl gas
Reaction Time 1 hour 15 minutes to 1 hour Several hours to days
Yield Not specified (generally high) ~86% (analogous systems) Up to 97.5% (for related pyrimidines)
Purification Extraction, drying, distillation Filtration, washing, drying Filtration, recrystallization

Research Findings and Notes

  • Reaction Efficiency: The halogenation using NBS in THF is efficient and mild, providing selective substitution without over-halogenation.
  • Amination Specificity: The nucleophilic substitution with diallylamine requires controlled pH and inert atmosphere to prevent side reactions and polymerization of diallylamine.
  • Solvent Choice: Polar aprotic solvents like THF and DMF facilitate nucleophilic substitution reactions by stabilizing ionic intermediates.
  • Yield Optimization: Use of mild bases such as sodium carbonate improves yield by neutralizing HCl formed during substitution, preventing acid-catalyzed side reactions.
  • Alternative Routes: Multi-step syntheses involving malononitrile and cyanamide provide routes to pyrimidine derivatives with high purity but are more complex and less direct.

Chemical Reactions Analysis

Types of Reactions

N,N-Diallyl-6-chloro-4-pyrimidinamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidinamine derivatives, while oxidation and reduction reactions can modify the allyl groups .

Scientific Research Applications

N,N-Diallyl-6-chloro-4-pyrimidinamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Diallyl-6-chloro-4-pyrimidinamine involves its interaction with specific molecular targets. The chlorine atom and allyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N,N-Diallyl-6-chloro-4-pyrimidinamine with structurally analogous pyrimidinamine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position 4) CAS Number Key Properties
This compound C₁₀H₁₂ClN₃ 209.68 Diallyl 1220036-24-7 IRRITANT; unsaturated substituents
6-Chloro-N,N-diethyl-4-pyrimidinamine C₈H₁₂ClN₃ 201.66 Diethyl - Saturated substituents; higher stability
N-Benzyl-6-chloro-4-pyrimidinamine C₁₁H₁₀ClN₃ 219.67 Benzyl 61667-16-1 Melting point: 116–117°C; aromatic bulk
6-Chloro-N,N-dimethylpyrimidin-4-amine C₆H₈ClN₃ 157.60 Dimethyl 65766-32-7 Compact substituents; lower molecular weight
5-Chloro-6-methyl-N-phenethyl-2-pyridin-2-ylpyrimidin-4-amine C₁₈H₁₇ClN₄ 336.81 Phenethyl, pyridinyl - Complex structure; agrochemical use
Key Observations:
  • Diethyl groups (C₈H₁₂ClN₃) offer steric bulk without unsaturation, possibly improving thermal stability . Benzyl groups (C₁₁H₁₀ClN₃) add aromaticity and lipophilicity, which may influence bioavailability in pharmaceutical contexts .
  • Molecular Weight Trends : Smaller substituents (e.g., dimethyl) reduce molecular weight, affecting solubility and diffusion properties .

Hazard and Handling

  • The target compound and N-Benzyl-6-chloro-4-pyrimidinamine share the IRRITANT classification, necessitating protective equipment during handling .
  • Compounds with aromatic or bulky groups (e.g., benzyl, phenethyl) may pose additional inhalation risks due to low volatility .

Stability and Reactivity

  • Allyl groups may lead to oxidative or polymerization side reactions, requiring inert storage conditions .
  • Benzyl groups are prone to hydrogenolysis, limiting use in catalytic hydrogenation environments .
  • Dimethyl/diethyl analogs : Greater stability under standard laboratory conditions .

Biological Activity

N,N-Diallyl-6-chloro-4-pyrimidinamine is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a diallyl group and a chlorine atom at the 6-position. This structural configuration is significant as it influences the compound's biological interactions.

PropertyValue
Molecular FormulaC₈H₁₃ClN₄
Molecular Weight200.67 g/mol
SolubilitySoluble in water
Melting PointNot specified

Antiproliferative Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study evaluated a series of pyrimidine derivatives for their ability to inhibit cell growth in human cancer cell lines, demonstrating that modifications at specific positions can enhance their efficacy against EGFR and VEGFR-2 pathways .

The biological activity of this compound may involve the following mechanisms:

  • Inhibition of Protein Kinases : The compound may act as an inhibitor of key protein kinases involved in tumor growth.
  • Induction of Apoptosis : Research indicates that certain pyrimidine derivatives can trigger apoptosis in cancer cells, which is critical for their therapeutic effects .
  • Antimicrobial Activity : Some studies suggest that similar compounds possess antimicrobial properties, making them potential candidates for treating infections caused by resistant bacteria .

Case Studies

  • Cancer Cell Line Studies : In vitro studies have shown that this compound analogs significantly reduce cell viability in various cancer types, including breast and colon cancer cells. The mechanism was linked to the modulation of apoptotic pathways, particularly through the Bax/Bcl2 ratio .
  • Antimicrobial Efficacy : Another investigation into related pyrimidine compounds revealed their effectiveness against Gram-positive bacteria, showcasing their potential as antimicrobial agents .
  • Structure-Activity Relationship (SAR) : A comprehensive SAR analysis indicated that the presence of halogen substituents enhances biological activity by improving lipophilicity and cellular uptake .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntiproliferativeSignificant inhibition in cancer cells
Apoptosis InductionIncreased Bax/Bcl2 ratio
AntimicrobialEffective against Gram-positive bacteria

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N,N-Diallyl-6-chloro-4-pyrimidinamine, and how can reaction efficiency be optimized?

  • Methodology : A plausible route involves nucleophilic substitution of 6-chloro-4-pyrimidinamine with diallylamine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Reaction optimization should include:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity .
  • Catalyst screening : Phase-transfer catalysts (e.g., TBAB) may improve yield .
  • Monitoring : Use TLC or HPLC to track intermediate formation (e.g., 6-chloro-4-pyrimidinamine retention time ~4.2 min under C18 column conditions) .
    • Validation : Confirm product purity via melting point analysis and ¹H/¹³C NMR (e.g., allyl protons at δ 5.2–5.8 ppm, pyrimidine protons at δ 8.3–8.6 ppm) .

Q. How can This compound be structurally characterized using crystallography?

  • Procedure :

  • Grow single crystals via slow evaporation in ethanol/water mixtures.
  • Collect X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine using SHELX .
    • Key Parameters :
  • Check for twinning or disorder in allyl groups using PLATON .
  • Validate H-bonding interactions (e.g., N–H⋯Cl) with Olex2 or Mercury .

Q. What purification strategies are effective for isolating This compound from by-products?

  • Techniques :

  • Column Chromatography : Use silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) .
  • Recrystallization : Dissolve in hot ethanol, cool to 4°C, and filter .
    • Purity Assessment :
  • HPLC with UV detection (λ = 254 nm; expected retention time ~6.5 min) .
  • Mass spectrometry (ESI-MS): Confirm molecular ion peak at m/z ≈ 237 [M+H]⁺ .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of This compound in cross-coupling reactions?

  • Approach :

  • Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites .
  • Compare with experimental reactivity in Suzuki-Miyaura couplings (e.g., Pd(OAc)₂, SPhos ligand) .
    • Validation :
  • Match calculated bond dissociation energies (BDEs) for C–Cl bonds (~320 kJ/mol) with experimental kinetic data .

Q. How should researchers resolve contradictions in spectroscopic data for This compound derivatives?

  • Case Study : If ¹H NMR shows unexpected splitting in allyl protons:

  • Solvent Effects : Re-run in CDCl₃ vs. DMSO-d₶ to assess hydrogen bonding .
  • Dynamic Effects : Use VT-NMR to probe conformational exchange (e.g., allyl rotation barriers) .
    • Advanced Tools :
  • 2D NMR (COSY, NOESY) to confirm through-space correlations .
  • Compare with literature analogs (e.g., N,N-Diethyl-6-chloro-4-pyrimidinamine δ values ).

Q. What experimental design principles optimize This compound for catalytic applications?

  • Design of Experiments (DoE) :

  • Vary temperature (60–120°C), catalyst loading (1–5 mol%), and solvent polarity .
  • Analyze via response surface methodology (RSM) to identify significant factors .
    • Case Example :
  • In Pd-catalyzed aminations, optimize ligand (Xantphos vs. BINAP) to reduce side-product N-allyl decomposition .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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